5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the chromen-4-one core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5,7-dimethoxy-3,4-methylenedioxyflavan: This compound shares a similar core structure but differs in the functional groups attached.
Quercetin: A flavonoid with a similar chromen-4-one core but different substituents.
Uniqueness
5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24O10 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
5,7-dimethoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C23H24O10/c1-29-13-7-15(30-2)18-16(8-13)31-10-14(19(18)25)11-3-5-12(6-4-11)32-23-22(28)21(27)20(26)17(9-24)33-23/h3-8,10,17,20-24,26-28H,9H2,1-2H3 |
InChI Key |
QUFQJZKVDGOCSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.